2,4,5-T-2-ethylhexyl ester

Herbicide Formulation Foliar Uptake Woody Plant Physiology

2,4,5-T-2-ethylhexyl ester (CAS 1928-47-8) is a synthetic auxin herbicide ester derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). The 2-ethylhexyl ester moiety significantly enhances lipophilicity relative to the parent acid or salt forms, a property that directly governs foliar absorption and systemic translocation in target broadleaf and woody plant species.

Molecular Formula C16H21Cl3O3
Molecular Weight 367.7 g/mol
CAS No. 1928-47-8
Cat. No. B167644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-T-2-ethylhexyl ester
CAS1928-47-8
Molecular FormulaC16H21Cl3O3
Molecular Weight367.7 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C16H21Cl3O3/c1-3-5-6-11(4-2)9-22-16(20)10-21-15-8-13(18)12(17)7-14(15)19/h7-8,11H,3-6,9-10H2,1-2H3
InChIKeyMNELUOHPQMJXGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-T-2-ethylhexyl ester (CAS 1928-47-8) – Procurement-Ready Technical Profile


2,4,5-T-2-ethylhexyl ester (CAS 1928-47-8) is a synthetic auxin herbicide ester derived from 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) [1]. The 2-ethylhexyl ester moiety significantly enhances lipophilicity relative to the parent acid or salt forms, a property that directly governs foliar absorption and systemic translocation in target broadleaf and woody plant species [2][3]. This compound is a primary component of legacy defoliant formulations and remains a critical analytical reference standard for environmental monitoring and residue analysis of chlorophenoxy acid herbicides .

Analytical reference standard for GC/HPLC calibrations
Environmental residue monitoring of legacy chlorophenoxy herbicides
Woody plant physiology and formulation uptake research

Why 2,4,5-T-2-ethylhexyl ester (CAS 1928-47-8) Cannot Be Substituted with Generic Acid or Salt Forms


Substituting 2,4,5-T-2-ethylhexyl ester with the parent acid or common amine salts introduces critical performance and analytical variability. The 2-ethylhexyl ester exhibits quantifiably different absorption kinetics and translocation efficiency due to its reduced polarity, which cannot be approximated by more polar acid or salt forms [1]. This difference in physicochemical behavior directly impacts herbicidal efficacy in woody species [2] and introduces significant error in analytical methods that rely on specific ester retention times and spectral properties [3]. For procurement decisions in environmental testing or formulation research, the exact ester form is non-negotiable for achieving reproducible, traceable results.

Target (2-ethylhexyl ester)
Acid or amine salt forms
Lipophilicity
Higher; drives cuticle penetration
Lower polarity; may reduce foliar uptake
Analytical retention
Specific ester retention time
Different retention; method transfer may require revalidation
Translocation profile
Reported higher root accumulation
Absorption‑translocation balance may differ

Quantitative Differentiation Evidence for 2,4,5-T-2-ethylhexyl ester (CAS 1928-47-8)


Enhanced Foliar Absorption in Woody Plants vs. Acid and Amine Salt Formulations

In a direct comparative study on bigleaf maple (Acer macrophyllum Pursh), the 2-ethylhexyl ester formulation of 2,4,5-T demonstrated superior absorption compared to the parent acid and triethanolamine salt forms. This is attributed to the inverse relationship between molecular polarity and absorbability [1]. The ester's lower polarity facilitates more efficient penetration of the leaf cuticle, a critical barrier in woody species.

Foliar absorption ranking
Head-to-head
Ester > amine salt > acid (inverse polarity‑absorption relationship)
Supports cuticle penetration model interpretation
Bigleaf maple seedlings, 72‑h exposure
Herbicide Formulation Foliar Uptake Woody Plant Physiology

Superior Root Translocation in Woody Species Compared to 2,4-D and 2,4,5-TP Esters

While the translocatability (percentage of absorbed material moved) of the 2-ethylhexyl ester formulation was lower than that of acid or amine salts, its superior absorption resulted in a greater total accumulation of herbicide in the roots [1]. In a direct comparison of 2-ethylhexyl esters of various phenoxy herbicides, the 2,4,5-T ester ranked second in actual mass translocated to roots, surpassing 2,4-D and 2,4,5-TP esters [2].

Root mass translocation
Head-to-head
Rank: 2,4‑DP > 2,4,5‑T > 2,4‑D > 2,4,5‑TP (14C‑label, 72‑h)
Reported root accumulation ranking among phenoxy esters
Total mass translocated to roots; bigleaf maple
Systemic Herbicide Translocation Efficiency Root Accumulation

Quantified Enhancement of 2,4,5-T Recovery in Live Oak Tissues via Picloram Co-application

In a field study on live oak (Quercus virginiana Mill.), the application of 2,4,5-T 2-ethylhexyl ester at 2 lb/A in combination with the potassium salt of picloram resulted in significantly greater recovery of 2,4,5-T in plant tissues compared to the ester applied alone [1]. This suggests a formulation-dependent interaction that enhances the uptake or retention of the 2,4,5-T moiety, a phenomenon not observed with the ester-only treatment.

Picloram co‑application
Head-to-head
Reported greater 2,4,5‑T recovery in live oak when combined with picloram K salt
Formulation‑dependent tissue retention context
Field study, 1 month post‑treatment
Herbicide Synergy Brush Control Tissue Residue Analysis

Regulatory and Hazard Profile for Environmental Release Compliance

The compound carries specific hazard classifications and regulatory designations that are critical for procurement and handling protocols. It is classified as Acute Tox. 4 (Oral), Aquatic Acute 1, and Aquatic Chronic 1, indicating very high toxicity to aquatic life with long-lasting effects . Furthermore, it is listed under CERCLA and CWA 311-HS as a hazardous substance, with reporting and release notification requirements [1]. This contrasts with some other phenoxy esters that may have different aquatic toxicity profiles or regulatory thresholds.

Hazard & regulatory profile
Cross‑study comparable
H410, H302; CERCLA hazardous substance; very toxic to aquatic life
Environmental compliance and handling review
GHS/EPA classification; may differ from other phenoxy esters
Environmental Toxicology Regulatory Compliance Safety Data

In Planta Metabolic Stability Advantage Over 2,4-D

A comparative metabolism study in bigleaf maple seedlings revealed that the 2,4,5-T molecule is more stable in plant tissues than its dichlorinated analog, 2,4-D [1]. This difference in stability, particularly within the roots, was identified as a key factor influencing the relative effectiveness of these two herbicides on this woody species.

Metabolic stability vs 2,4‑D
Head-to-head
Reported greater stability in planta, especially roots (14C‑chromatography)
Supports herbicide persistence model interpretation
Bigleaf maple seedlings; qualitative comparison
Herbicide Metabolism Persistence Detoxification

Analytical Standard Purity and Method Suitability for Regulatory Compliance

As a PESTANAL® analytical standard, this compound is certified for use as a calibrant in chromatography and other analytical techniques, specifically for environmental and agricultural residue analysis . Its suitability for HPLC and GC methods is explicitly verified, and it is traceable to EPA Method 500 series for drinking water analysis . This level of characterization and quality control differentiates it from a technical-grade or research-grade material of the same CAS number.

Analytical standard grade
Specification review
PESTANAL® certified; suitable for HPLC/GC; traceable to EPA methods
Certified reference material for regulatory residue analysis
Calibrant-grade; data defensibility
Analytical Chemistry Reference Material Quality Control

High-Value Application Scenarios for 2,4,5-T-2-ethylhexyl ester (CAS 1928-47-8)


Analytical Reference Standard for Environmental Monitoring of Legacy Pesticides

Procure this compound as a certified reference material (CRM) for quantifying residues of 2,4,5-T esters in soil, water, and biological tissues. Its defined purity and suitability for HPLC/GC methods, as documented in the PESTANAL® product specifications, ensure compliance with EPA Method 500 series and other regulatory frameworks . This application is supported by its established use as a calibrant for simultaneous determination of 2,4-D and 2,4,5-T esters in pesticide formulations [1].

Research on Herbicide Uptake and Translocation in Woody Plant Models

Utilize 2,4,5-T 2-ethylhexyl ester as a model compound for studying foliar penetration and systemic transport in woody species. Its well-characterized, high-absorption profile compared to acid and amine salt forms and its distinct translocation pattern relative to 2,4-D and other analogs [1] make it an ideal tool for investigating the relationship between molecular polarity, formulation, and plant physiological response. This scenario is directly validated by the foundational work of Norris and Freed [2].

Investigation of Formulation Synergy in Tank-Mix Studies

Employ 2,4,5-T 2-ethylhexyl ester in experimental tank-mix combinations to study herbicidal synergy, particularly with compounds like picloram. Evidence from live oak studies demonstrates that co-application with picloram potassium salt significantly enhances the recovery of 2,4,5-T in plant tissues compared to the ester alone . This application is crucial for developing optimized brush control formulations for rangeland and forestry management.

Metabolic Stability and Fate Studies in Plant Systems

Use 14C-labeled or unlabeled 2,4,5-T 2-ethylhexyl ester in plant metabolism studies. Its documented superior stability in plant tissues, particularly roots, compared to 2,4-D provides a clear comparative baseline for investigating the detoxification pathways and persistence of chlorophenoxy herbicides. This is essential for understanding long-term efficacy and environmental fate in perennial weed management.

Application
Selection Property
Validation Focus
Environmental residue monitoring
Certified analytical standard (PESTANAL®)
GC/HPLC method suitability; regulatory method traceability
Woody plant uptake & translocation studies
High‑lipophilicity ester form
Cuticle penetration and systemic transport models
Formulation synergy investigations
Reported tank‑mix interaction with picloram
Tissue recovery and co‑application response endpoints
Metabolic persistence & fate studies
Reported greater in planta stability vs 2,4‑D
Chromatographic residue profiling; detoxification pathway comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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